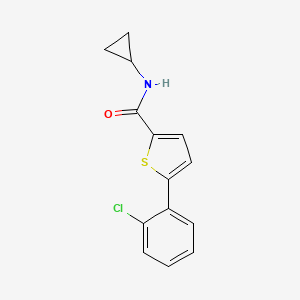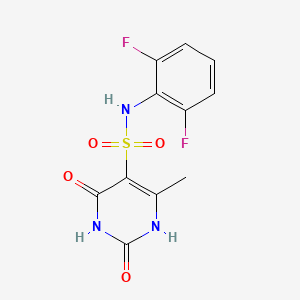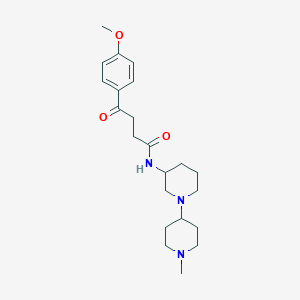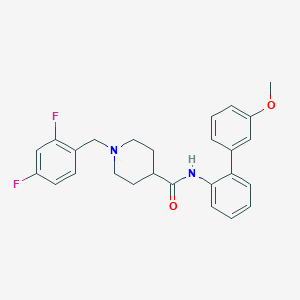
5-(2-chlorophenyl)-N-cyclopropyl-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-chlorophenyl)-N-cyclopropyl-2-thiophenecarboxamide, also known as CP-544, 959, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as anxiolytics, which are drugs used to treat anxiety disorders. CP-544, 959 has been found to have anxiolytic effects in animal models, and has been the subject of several scientific studies.
作用机制
The exact mechanism of action of 5-(2-chlorophenyl)-N-cyclopropyl-2-thiophenecarboxamide, 959 is not fully understood, but it is believed to act on the GABA-A receptor, which is a receptor that is involved in the regulation of anxiety. 5-(2-chlorophenyl)-N-cyclopropyl-2-thiophenecarboxamide, 959 has been found to bind to a specific site on the GABA-A receptor, which results in an increase in the activity of the receptor. This increase in activity leads to a reduction in anxiety-related behaviors.
Biochemical and Physiological Effects:
5-(2-chlorophenyl)-N-cyclopropyl-2-thiophenecarboxamide, 959 has been found to have several biochemical and physiological effects. It has been shown to increase levels of BDNF, which is involved in the regulation of mood. 5-(2-chlorophenyl)-N-cyclopropyl-2-thiophenecarboxamide, 959 has also been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the regulation of mood. Additionally, 5-(2-chlorophenyl)-N-cyclopropyl-2-thiophenecarboxamide, 959 has been found to increase levels of the neurotransmitter GABA, which is involved in the regulation of anxiety.
实验室实验的优点和局限性
One advantage of using 5-(2-chlorophenyl)-N-cyclopropyl-2-thiophenecarboxamide, 959 in lab experiments is that it has been extensively studied, and its effects have been well-characterized. Additionally, it has been shown to have anxiolytic effects in animal models, which makes it a useful tool for studying anxiety-related behaviors. However, one limitation of using 5-(2-chlorophenyl)-N-cyclopropyl-2-thiophenecarboxamide, 959 in lab experiments is that it has not been extensively studied in humans, which makes it difficult to extrapolate its effects to humans.
未来方向
There are several future directions for research on 5-(2-chlorophenyl)-N-cyclopropyl-2-thiophenecarboxamide, 959. One direction is to further investigate its potential use in the treatment of anxiety disorders in humans. Another direction is to investigate its potential use in the treatment of depression, as it has been found to increase levels of BDNF. Additionally, further research is needed to fully understand the mechanism of action of 5-(2-chlorophenyl)-N-cyclopropyl-2-thiophenecarboxamide, 959, which could lead to the development of more effective anxiolytic drugs.
合成方法
5-(2-chlorophenyl)-N-cyclopropyl-2-thiophenecarboxamide, 959 is a synthetic compound that can be prepared using several methods. One of the most common methods involves the reaction of 2-chlorobenzonitrile with cyclopropylmagnesium bromide, followed by reaction with thioacetamide. The resulting compound is then purified using chromatography techniques.
科学研究应用
5-(2-chlorophenyl)-N-cyclopropyl-2-thiophenecarboxamide, 959 has been extensively studied for its anxiolytic effects in animal models. It has been found to reduce anxiety-related behaviors in rodents, and has been shown to have a similar efficacy to benzodiazepines, a class of drugs commonly used to treat anxiety disorders in humans. 5-(2-chlorophenyl)-N-cyclopropyl-2-thiophenecarboxamide, 959 has also been studied for its potential use in the treatment of depression, as it has been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the regulation of mood.
属性
IUPAC Name |
5-(2-chlorophenyl)-N-cyclopropylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNOS/c15-11-4-2-1-3-10(11)12-7-8-13(18-12)14(17)16-9-5-6-9/h1-4,7-9H,5-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVCPERBYQNNKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(S2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-N-cyclopropylthiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(2-chlorobenzyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6004362.png)
![3,4,5-triethoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6004374.png)

![7-(1-azepanyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6004388.png)
![1-({1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B6004392.png)

![N-(5-chloro-2-methoxyphenyl)-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6004394.png)
![4-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinyl}-1-isobutylpiperidine](/img/structure/B6004395.png)

![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B6004407.png)
![7-bromo-2-(4-nitrobenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B6004412.png)
![N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B6004418.png)
![2-[(2-methylbenzyl)thio]-4-quinazolinol](/img/structure/B6004427.png)